molecular formula C11H6ClF2NOS B2879331 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide CAS No. 391225-51-7

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B2879331
CAS No.: 391225-51-7
M. Wt: 273.68
InChI Key: IYUMHVJKJXAHBD-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Biochemical Analysis

Biochemical Properties

It is known that many compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to changes in cellular function .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2,4-difluoroaniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene or phenyl derivatives.

Scientific Research Applications

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is studied for its interactions with various biological targets and pathways, contributing to the understanding of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,4-difluorophenyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxylic acid
  • 5-chloro-N-(2,4-difluorophenyl)thiophene-2-amine

Uniqueness

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene and phenyl rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUMHVJKJXAHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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